molecular formula C10H6ClNO2 B062505 4-Chloroquinoline-3-carboxylic acid CAS No. 179024-66-9

4-Chloroquinoline-3-carboxylic acid

Cat. No. B062505
M. Wt: 207.61 g/mol
InChI Key: HJSCQRDGGJZGJH-UHFFFAOYSA-N
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Description

4-Chloroquinoline-3-carboxylic acid is a compound belonging to the quinoline family, characterized by the presence of a chloro substituent and a carboxylic acid group. This structure serves as a key intermediate in the synthesis of a wide range of heterocyclic compounds that have applications in various fields of chemistry and pharmacology. The chloro and carboxylic acid groups on the quinoline backbone are pivotal for further chemical modifications and functionalizations.

Synthesis Analysis

The synthesis of 4-Chloroquinoline-3-carboxylic acid and its derivatives has been a subject of continuous research due to their significant biological and chemical properties. A novel procedure was developed for the synthesis of 3-chloro and 3-bromo-2-phenylquinoline-4-carboxylic acids, involving the synthesis of the 3-amino intermediate followed by the replacement of the amino group with chlorine or bromine, according to the Sandmeyer reaction (Raveglia et al., 1997).

Molecular Structure Analysis

The molecular structure of 4-Chloroquinoline-3-carboxylic acid includes a quinoline core, a chloro group at the 4-position, and a carboxylic acid group at the 3-position. This structure is crucial for its chemical reactivity and the ability to undergo various chemical transformations. The structural features are determined using spectroscopic techniques such as IR, MS, NMR, and sometimes X-ray crystallography to elucidate the arrangement of atoms and the electronic environment within the molecule.

Chemical Reactions and Properties

4-Chloroquinoline-3-carboxylic acid participates in various chemical reactions due to the reactive sites provided by the chloro and carboxylic acid functional groups. For example, its esters react with aminopyridines in refluxing DMF to give 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid pyridylamides, demonstrating the compound's versatility in forming new chemical bonds (Ukrainets et al., 2005).

Scientific Research Applications

  • Ukrainets et al. (1995) developed preparative methods for the synthesis of ethyl esters of 2,4-dichloro- and 2-oxo-4-chloroquinoline-3-carboxylic acids, studying their behavior in various chemical reactions and their antimicrobial and antiinflammatory activities (Ukrainets et al., 1995).

  • Hamama et al. (2018) reviewed the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs, discussing their synthesis and biological evaluation (Hamama et al., 2018).

  • Tibbles et al. (1989) studied the microbial metabolism of 3-chloroquinoline-8-carboxylic acid, identifying bacteria that can use it as a carbon and energy source (Tibbles et al., 1989).

  • Thevis et al. (2008) explored the gas phase reaction of substituted isoquinolines, including derivatives of 4-chloroquinoline-3-carboxylic acid, in mass spectrometry studies (Thevis et al., 2008).

  • Balaji et al. (2013) synthesized novel 2-chloroquinolin-4-pyrimidine carboxylate derivatives, investigating their antibacterial activity (Balaji et al., 2013).

  • Raveglia et al. (1997) detailed a novel synthesis procedure for 3-chloro and 3-bromo-2-phenylquinoline-4-carboxylic acids (Raveglia et al., 1997).

  • Krishnakumar et al. (2012) achieved ethyl-2-chloroquinoline-3-carboxylates from o-aminobenzophenones, assessing their antibacterial activity (Krishnakumar et al., 2012).

  • Ghorbani‐Choghamarani and Azadi (2015) utilized quinoline-3-carboxylates in the synthesis of nanomagnetic reusable catalysts for the efficient synthesis of various derivatives (Ghorbani‐Choghamarani & Azadi, 2015).

  • Shiri et al. (2016) synthesized quinolinyl Ugi-adducts, including 2-chloroquinoline-3-carboxylic acids, evaluating their antibacterial and antifungal activities (Shiri et al., 2016).

  • Murugavel et al. (2017) conducted a study on novel chloroquinoline derivatives, exploring their potential as antioxidants and anti-diabetic agents (Murugavel et al., 2017).

Safety And Hazards

4-Chloroquinoline-3-carboxylic acid is likely to have safety and hazard considerations similar to other quinoline derivatives. For example, 4,6-Dichloroquinoline-3-carboxylic acid ethyl ester is classified as an eye irritant .

Future Directions

The future directions for 4-Chloroquinoline-3-carboxylic acid could involve its use in the synthesis of new drugs. Quinoline and its derivatives form an important class of heterocyclic compounds for new drug development . The synthesis of two synthetically versatile 4-quinolone-3-carboxylate building blocks by cyclopropanation-ring expansion of 3-chloroindoles with α-halodiazoacetates was recently reported .

properties

IUPAC Name

4-chloroquinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClNO2/c11-9-6-3-1-2-4-8(6)12-5-7(9)10(13)14/h1-5H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJSCQRDGGJZGJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(C=N2)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60591525
Record name 4-Chloroquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60591525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloroquinoline-3-carboxylic acid

CAS RN

179024-66-9
Record name 4-Chloroquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60591525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
WO Kermack, NE Storey - Journal of the Chemical Society (Resumed), 1951 - pubs.rsc.org
4-Anilinoquinoline-3-carboxylic acid and its derivatives are cyclized in concentrated sulphuric acid to the corresponding 4-hydroxyquinolino-(4’: 3’-2: 3) quinolines (I; R= OH), and with …
Number of citations: 1 pubs.rsc.org
IV Ukrainets, SG Taran, OV Gorokhova… - Chemistry of …, 1995 - Springer
… 2-Oxo-4-chloroquinoline-3-carboxylic Acid (XIa) (C10H6CINO3). The solution of 2.51 g (0.01 … 1-Ethyl-2-oxo-4-chloroquinoline-3-carboxylic Acid (Xlb) (CI2HIoCINO3). The yield is 84%. …
Number of citations: 2 link.springer.com
J ZANKOWSKA, M BALA, J BOKSA - 1974 - pascal-francis.inist.fr
REACTIONS OF 2-PHENYL-4-CHLOROQUINOLINE-3-CARBOXYLIC ACID CHLORIDE … REACTIONS OF 2-PHENYL-4-CHLOROQUINOLINE-3-CARBOXYLIC ACID CHLORIDE …
Number of citations: 0 pascal-francis.inist.fr
SA Hussein, H Abd El Maksoud… - Journal of Chemical …, 2016 - fvtm.stafpu.bu.edu.eg
… Procedure for the synthesis of 7-benzothiazol-2-yl-4-chloroquinoline-3-carboxylic acid ethyl ester (IV). A mixture of 7-(benzothiazol-2-yl)-4-oxo-1,4 dihydroquinoline-3-carboxylic acid …
Number of citations: 3 fvtm.stafpu.bu.edu.eg
IV Ukrainets, LV Sidorenko, OV Gorokhova… - Chemistry of …, 2006 - Springer
… One of such reasons may be, for example, the formation of complexes of 4-chloroquinoline-3-carboxylic acid ester with ammonia, as a result of which access to the carbon atom in …
Number of citations: 19 link.springer.com
IV Ukrainets, SG Taran, OV Gorokhova… - Chemistry of …, 1996 - Springer
… A mixed sample with the ester IV obtained by treatment of the ethyl ester of 2-oxo-4-chloroquinoline-3-carboxylic acid (V) with sodium ethylate [16] did not exhibit any depression of …
Number of citations: 5 link.springer.com
RZ Qiao, XP Hui, ZY Zhang, DL Cheng, JX Liu… - 2002 - ir.lzu.edu.cn
… 摘要 Condensation of 4-amino-3-aryl-5-mercapto-1, 2, 4-triazole with 6-/8-substiuted-4-chloroquinoline-3-carboxylic acid in the presence of phosphorus oxychloride gave 16 novel 3-aryl…
Number of citations: 0 ir.lzu.edu.cn
IV Ukrainets, SG Taran, OV Gorokhova… - Chemistry of …, 1997 - Springer
… The ethyl ester of 2-oxo-4-chloroquinoline-3-carboxylic acid (V) was treated with thiourea in acetone according to the procedure of the preceding experiment. The ethyl ester of 2-oxo4-…
Number of citations: 26 link.springer.com
NC High Point - researchgate.net
Substituted pyridine derivatives, methods of their preparation, pharmaceutical compositions comprising a substituted pyridine derivative, and methods of use in treating inflamma-tion …
Number of citations: 0 www.researchgate.net
W ZANKOWSKA‐JASINSKA, M BALA… - Chemischer …, 1975 - Wiley Online Library
Number of citations: 3

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